molecular formula C15H12N4O2 B2510561 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide CAS No. 2034315-33-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide

Cat. No.: B2510561
CAS No.: 2034315-33-6
M. Wt: 280.287
InChI Key: BUYRSMPNEHRFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling of the furan and pyrazine rings: The furan and pyrazine rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.

    Formation of the picolinamide moiety: The picolinamide moiety is introduced through an amidation reaction, where the picolinic acid is reacted with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)picolinamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrrolidin-2-one

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)picolinamide is unique due to its specific combination of furan, pyrazine, and picolinamide moieties, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(12-3-1-2-5-16-12)19-9-13-14(18-7-6-17-13)11-4-8-21-10-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYRSMPNEHRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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